molecular formula C13H14N2O2S B2571069 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide CAS No. 318958-89-3

3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide

Cat. No.: B2571069
CAS No.: 318958-89-3
M. Wt: 262.33
InChI Key: UKQUHOKXELTOTE-UHFFFAOYSA-N
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Description

3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a thiolane ring with a dioxide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide typically involves the reaction of 5-phenylpyrazole with thiolane-1,1-dioxide under specific conditions. One common method includes:

    Starting Materials: 5-phenylpyrazole and thiolane-1,1-dioxide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is stirred at elevated temperatures (typically around 80-100°C) for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

    Reduction: The dioxide functionality can be reduced to form thiolane derivatives.

    Substitution: The phenyl group on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted phenylpyrazole derivatives.

Scientific Research Applications

3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the thiolane dioxide moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Phenylpyrazol-1-yl)thiolane: Lacks the dioxide functionality, which may result in different reactivity and biological activity.

    5-Phenylpyrazole: Lacks the thiolane ring, which affects its overall chemical properties and applications.

    Thiolane 1,1-dioxide: Lacks the pyrazole ring, limiting its use in medicinal chemistry.

Uniqueness

3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide is unique due to the combination of the pyrazole and thiolane dioxide moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-18(17)9-7-12(10-18)15-13(6-8-14-15)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQUHOKXELTOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333112
Record name 3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

318958-89-3
Record name 3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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